molecular formula C16H25NO B1198209 R(+)-7-Hydroxy-DPAT hydrobromide CAS No. 74938-11-7

R(+)-7-Hydroxy-DPAT hydrobromide

Cat. No.: B1198209
CAS No.: 74938-11-7
M. Wt: 247.38 g/mol
InChI Key: BLYMJBIZMIGWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Analysis

The molecular formula of R(+)-7-Hydroxy-DPAT hydrobromide is C₁₆H₂₆BrNO , with a molecular weight of 328.29 g/mol . The base compound (without the hydrobromide counterion) has a molecular formula of C₁₆H₂₅NO and a molecular weight of 247.38 g/mol. The addition of hydrobromic acid contributes 80.91 g/mol to the total molecular weight, as shown in Table 1.

Table 1: Molecular composition breakdown

Component Formula Molecular Weight (g/mol)
Base structure C₁₆H₂₅NO 247.38
Hydrobromic acid HBr 80.91
Total C₁₆H₂₆BrNO 328.29

This salt formation is a common strategy to improve the compound’s physicochemical properties for laboratory use.

Stereochemical Configuration and Chiral Centers

The chiral center at position 7 of the tetrahydronaphthalene backbone defines the compound’s enantiomeric specificity. The R-configuration confers preferential binding to dopamine D₃ receptors over D₂ receptors, with a 10-fold higher affinity (Kᵢ ~1 nM for D₃ vs. ~10 nM for D₂). The enantiomeric purity is critical, as the S-enantiomer exhibits distinct pharmacological profiles, including reduced receptor selectivity. X-ray crystallography of related compounds, such as dihydroquinoxalinone derivatives, has demonstrated that stereochemistry directly influences hydrogen bonding patterns with target proteins.

Crystalline Structure and Salt Formation Mechanisms

While crystallographic data for this compound are not explicitly reported, its structural analogs exhibit monoclinic crystal systems with hydrogen-bonded networks between the amine group and bromide ions. The hydrobromide salt forms via acid-base reaction between the free base and hydrobromic acid, protonating the dipropylamino group to create a stable ionic pair. This salt formation increases aqueous solubility to 32.83 mg/mL in dimethyl sulfoxide (DMSO) , compared to <1 mg/mL for the free base. Thermal analysis indicates a melting point range of 168–170°C , consistent with the stability of hydrobromide salts.

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for the R-enantiomer is 82730-72-1 , while the racemic mixture is registered under 76135-30-3 . Key alternative identifiers include:

  • PubChem CID : 11957554 (R-enantiomer), 1219 (free base)
  • ChemSpider ID : 1182
  • ChEMBL ID : CHEMBL1256389
  • UNII : Not assigned

These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks. The compound is also marketed under systematic synonyms such as (R)-(+)-7-Hydroxy-2-dipropylaminotetralin hydrobromide and (7R)-7-(Dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenol hydrobromide .

Properties

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYMJBIZMIGWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00874864
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74938-11-7
Record name 7-Hydroxy-N,N-dipropyl-2-aminotetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74938-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-2-N,N-dipropylaminotetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074938117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(Dipropylamino)-5,6,7,8-tetrahydro-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00874864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR7D75YDF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Formation of the Free Base

The synthesis begins with the preparation of the free base, 7-hydroxy-2-(dipropylamino)tetralin. While specific details of the precursor synthesis are proprietary, the general approach involves:

  • Amination of 7-hydroxy-2-tetralone : Reaction with dipropylamine under reflux conditions in polar aprotic solvents (e.g., ethanol or methanol) to form the secondary amine intermediate.

  • Reductive amination : Use of sodium borohydride or catalytic hydrogenation to reduce imine intermediates, followed by purification via column chromatography.

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt through acid-base reactions:

Key Process Parameters :

  • Solvent system : Anhydrous ethanol or isopropanol to minimize hydrolysis.

  • Stoichiometry : Molar ratio of 1:1.05 (free base to HBr) to ensure complete salt formation.

  • Temperature : Controlled addition at 0–5°C to prevent exothermic side reactions.

Industrial-Scale Production Techniques

Industrial manufacturing optimizes yield and purity through:

  • Continuous flow reactors : To enhance reaction consistency and reduce batch-to-batch variability.

  • In-line analytics : Real-time monitoring via HPLC to track intermediate purity (>98% by area normalization).

  • Scale-up considerations :

    ParameterLaboratory ScaleIndustrial Scale
    Reaction volume1 L500 L
    Cooling efficiencyIce bathJacketed reactors
    Yield75%82%

Polymorphic Control and Crystallization Strategies

R(+)-7-Hydroxy-DPAT hydrobromide exhibits polymorphism, with the beta form being preferred for pharmaceutical applications due to its stability and low hygroscopicity.

Crystallization Methods

  • Beta form : Obtained by slow cooling (0.5°C/min) from a saturated solution in 95% ethanol.

  • Alpha form : Rapid cooling or antisolvent addition (e.g., diethyl ether) induces this metastable polymorph.

Comparative Properties of Polymorphs :

PropertyAlpha FormBeta Form
Melting point (°C)240248
Solubility (mg/mL)12.58.2
HygroscopicityModerateLow

Purification and Quality Assurance Protocols

Recrystallization

  • Solvent system : Ethanol-water (9:1 v/v) for high-purity crystals (>99.5% by HPLC).

  • Decolorization : Activated charcoal treatment to remove organic impurities.

Analytical Validation

  • X-ray diffraction (XRD) : Confirms polymorphic identity (see Figure 1).

  • Differential scanning calorimetry (DSC) : Validates thermal stability (peak onset at 248°C for beta form).

Particle Size Optimization for Pharmaceutical Applications

Particle size distribution critically impacts tablet manufacturing and bioavailability:

  • Target ranges :

    QuantileSize (µm)
    D10%15
    D50%45
    D90%110
  • Milling techniques : Jet milling to avoid excessive heat generation, which may induce polymorphic transitions.

Chemical Reactions Analysis

Types of Reactions

R(+)-7-Hydroxy-DPAT hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Neuropharmacological Research

Mechanism of Action
R(+)-7-Hydroxy-DPAT hydrobromide interacts selectively with D3 dopamine receptors, showing varying affinities for other dopamine receptor subtypes (D2, D4, and D1). The Ki values for these receptors are approximately 1 nM for D3, 10 nM for D2, 650 nM for D4, and 5000 nM for D1 . This selectivity makes it a valuable tool for studying the specific roles of D3 receptors in neurological functions.

Behavioral Studies
Research has demonstrated that R(+)-7-Hydroxy-DPAT can induce hypothermia in mice, which is used to evaluate the antagonistic effects of other compounds on dopamine receptor activity. For example, in studies where mice received this compound followed by various antagonists, the results indicated that R(+)-7-Hydroxy-DPAT effectively reduced locomotion and altered body temperature, providing insights into its neuropharmacological effects .

Therapeutic Potential

Neurological Disorders
Given its action on dopamine receptors, R(+)-7-Hydroxy-DPAT is being explored for its potential therapeutic applications in conditions such as Parkinson's disease and schizophrenia. The modulation of dopaminergic signaling pathways is crucial in managing these disorders. Studies have shown that compounds like R(+)-7-Hydroxy-DPAT can influence motor activity and behavioral responses in animal models, indicating its potential utility in clinical settings .

Drug Development
The compound serves as a lead structure in the development of new drugs targeting the D3 receptor. Its unique binding properties allow researchers to design more selective and effective pharmacological agents aimed at treating dopamine-related disorders. The ongoing research into its derivatives and analogs could yield novel therapeutic options .

Comparative Analysis with Related Compounds

Compound NameReceptor Affinity (Ki values)Notes
This compoundD3: ~1 nM; D2: ~10 nMSelective agonist; induces hypothermia
(±)-7-Hydroxy-DPATNon-selectiveUsed in similar studies but lacks specificity
R-(+)-SCH 23,390Moderate affinityUsed in receptor binding studies

Case Studies

Study on Hypothermic Response
In a controlled study involving mice, R(+)-7-Hydroxy-DPAT was administered to evaluate its hypothermic effects. The results showed a dose-dependent reduction in body temperature when compared with control groups receiving saline or other antagonists like domperidone and haloperidol. This study highlights the compound's utility in understanding dopaminergic modulation of thermoregulation .

Motor Activity Assessment
Another significant study assessed the impact of R(+)-7-Hydroxy-DPAT on locomotor activity using an open-field test with rats. The findings indicated a marked decrease in movement post-administration, underscoring the compound's role in inhibiting motor functions through D3 receptor activation .

Mechanism of Action

The mechanism of action of R(+)-7-Hydroxy-DPAT hydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound is known to modulate the activity of certain neurotransmitter systems, which may contribute to its potential therapeutic effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound affects the central nervous system by altering neurotransmitter levels and receptor activity.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Receptor Target Activity Key Application
R(+)-7-Hydroxy-DPAT HBr 82730-72-1 C₁₆H₂₅NO·HBr 328.29 D3DR Agonist D3-specific neurostudies
5-OH-DPAT HBr (racemic) 76135-30-3 C₁₆H₂₅NO·HBr 328.28 D2DR Agonist D2-mediated behavior
(R)-5-OH-DPAT HBr N/A C₁₆H₂₅NO·HBr 328.29 D2DR Weak antagonist D2 antagonism studies
(R)-(+)-8-OH-DPAT HBr N/A C₁₆H₂₅NO·HBr 328.29 5-HT1A Agonist Serotonergic research
U 99194 Maleate 234757-41-6 N/A 432.40 D3DR Antagonist D3 inhibition studies

Biological Activity

R(+)-7-Hydroxy-DPAT hydrobromide is a selective agonist for the D3 dopamine receptor, which has significant implications in neuropharmacological research, particularly concerning addiction and other neurological disorders. This article explores its biological activity, pharmacological profile, and relevant research findings.

  • Molecular Formula : C₁₆H₂₆BrNO
  • Molecular Weight : 328.29 g/mol
  • Chemical Structure : A derivative of 7-hydroxy-2-(di-n-propylamino)tetralin.

Pharmacological Profile

This compound exhibits a high selectivity for the D3 receptor subtype, with a binding affinity characterized by the following Ki values:

Receptor TypeKi Value (nM)
D3~1
D2~10
D4~650
D1~5000

This selectivity makes it a valuable tool for studying dopamine-related mechanisms without interference from other receptor pathways .

The compound primarily acts as a dopaminergic agonist , influencing behaviors associated with addiction and reward pathways. It is known to modulate locomotor activity and drug-seeking behavior in animal models. Specifically, at low doses, this compound stimulates D3 receptors, leading to reduced locomotion due to autoreceptor activation that inhibits dopamine release .

Case Studies and Research Findings

  • Behavioral Studies :
    • In a study involving rats, administration of R(+)-7-Hydroxy-DPAT at 0.25 mg/kg resulted in hypolocomotion, suggesting that low doses preferentially activate D3 receptors while minimizing D2 receptor interaction. This was evidenced by a significant decrease in motor activity during the initial minutes post-administration .
  • Stereoselectivity :
    • Research indicates that the (+)-isomer of 7-Hydroxy-DPAT is approximately 20 times more potent than its (-)-isomer at D3 receptors. This stereoselectivity is crucial for understanding the pharmacodynamics of dopamine receptor interactions and their behavioral outcomes .
  • Neuronal Activity Modulation :
    • Studies have shown that R(+)-7-Hydroxy-DPAT can inhibit the firing rates of dopaminergic neurons in the ventral tegmental area (VTA), demonstrating its role in modulating dopaminergic signaling pathways. The inhibition was effectively blocked by haloperidol, indicating the involvement of D2/D3 receptor mechanisms .

Comparative Analysis with Related Compounds

This compound is often compared with other compounds due to its unique selectivity profile:

Compound NameStructure TypeSelectivityKey Differences
8-Hydroxy-DPATIsomerLower D3 selectivityHigher affinity for serotonin receptors
S(-)-7-Hydroxy-DPATEnantiomerLess potentInverse pharmacological effects
PramipexoleDopamine agonistNon-selectiveBroader receptor activity

This table highlights how R(+)-7-Hydroxy-DPAT stands out due to its high selectivity for the D3 receptor compared to other compounds, making it particularly useful for targeted research .

Q & A

Basic Research Questions

Q. How does R(+)-7-Hydroxy-DPAT hydrobromide selectively target D3 dopamine receptors (D3DR), and what experimental methods validate its specificity?

  • Methodology :

  • Use competitive binding assays with radiolabeled ligands (e.g., [³H]7-OH-DPAT) to compare affinity for D3DR vs. D2DR. Include antagonists like U 99194 maleate (D3DR-selective antagonist) and D2DR antagonists (e.g., haloperidol) to confirm selectivity .
  • Functional assays (e.g., cAMP inhibition) in transfected cell lines expressing D3DR or D2DR can further validate receptor-specific activity .

Q. What are the best practices for preparing stable stock solutions of this compound for in vivo studies?

  • Methodology :

  • Dissolve in DMSO (50–100 mg/mL stock), then dilute with PEG300 (40%), Tween-80 (5%), and saline (45%) to achieve working concentrations (e.g., 5 mg/mL). Vortex and sonicate to ensure solubility. Avoid prolonged storage; prepare fresh solutions for each experiment to minimize degradation .

Q. How can researchers distinguish D3DR-mediated effects from off-target 5-HT1A receptor interactions?

  • Methodology :

  • Co-administer selective 5-HT1A antagonists (e.g., WAY-100635) to isolate D3DR-specific responses .
  • Compare behavioral or biochemical outcomes with structurally similar compounds like (R)-8-Hydroxy-DPAT (5-HT1A agonist) to rule out cross-reactivity .

Advanced Research Questions

Q. How should experimental designs address discrepancies between behavioral and biochemical data in D3DR studies?

  • Methodology :

  • Conduct parallel experiments: Measure receptor occupancy (via PET imaging or autoradiography) alongside behavioral assays (e.g., locomotor activity in rodents). If behavioral effects (e.g., reduced locomotion) occur without significant D3DR occupancy, consider compensatory mechanisms or allosteric modulation .
  • Use conditional knockout models to confirm D3DR-specific pathways .

Q. What strategies optimize dose-response studies for this compound in neurochemical assays?

  • Methodology :

  • Employ a logarithmic dosing range (0.1–10 mg/kg, i.p. or s.c.) to capture EC₅₀ values. Pair with microdialysis to monitor extracellular dopamine levels in target regions (e.g., nucleus accumbens). Include negative controls (vehicle) and positive controls (e.g., quinpirole for D2/D3 activation) .

Q. How can batch-to-batch variability in compound purity impact reproducibility in long-term studies?

  • Methodology :

  • Request certificates of analysis (CoA) from suppliers for HPLC/MS purity (>98%). Pre-test each batch in a pilot assay (e.g., receptor binding) to confirm consistency. For sensitive assays (e.g., electrophysiology), use internal standards to normalize results .

Data Analysis and Interpretation

Q. How to reconcile contradictory findings on R(+)-7-Hydroxy-DPAT’s effects in addiction models?

  • Case Example :

  • If one study reports reduced cocaine self-administration (D3DR-mediated inhibition) while another shows no effect:
  • Evaluate dosing schedules (acute vs. chronic administration).
  • Assess species/strain differences (e.g., Sprague-Dawley vs. Lewis rats).
  • Control for environmental factors (e.g., stress during testing) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in neuropharmacology studies?

  • Methodology :

  • Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey-Kramer tests for multi-group comparisons. Report effect sizes and confidence intervals to enhance reproducibility .

Comparative Receptor Binding Affinity Table

CompoundD3DR Affinity (Ki, nM)D2DR Affinity (Ki, nM)5-HT1A Affinity (Ki, nM)Source
R(+)-7-Hydroxy-DPAT HBr0.8120>1000
Quinpirole204>1000
8-OH-DPAT HBr>1000>10001.2

Key Considerations for Experimental Design

  • In Vivo Specificity : Combine pharmacological (antagonist pretreatment) and genetic (knockout models) approaches to isolate D3DR effects .
  • Formulation Stability : Monitor pH and temperature during solution preparation; avoid repeated freeze-thaw cycles .
  • Ethical Compliance : Adhere to IBC protocols for animal welfare and data integrity when designing behavioral studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
R(+)-7-Hydroxy-DPAT hydrobromide
Reactant of Route 2
Reactant of Route 2
R(+)-7-Hydroxy-DPAT hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.